molecular formula C2H7NO3PS- B1261643 Phosphorothioic acid, S-(2-aminoethyl) ester

Phosphorothioic acid, S-(2-aminoethyl) ester

Cat. No.: B1261643
M. Wt: 156.12 g/mol
InChI Key: RZPNFYXFSHGGBE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cysteamine S-phosphate(2-) is an organic phosphorothioate anion that is the conjugate base of cysteamine S-phosphate, obtained by deprotonation of the two free thiophosohate OH groups and protonation of the amino group. It is a conjugate base of a cysteamine S-phosphate.
Proposed as an adjuvant to cancer chemotherapy;  may have radiation protective properties.

Properties

Molecular Formula

C2H7NO3PS-

Molecular Weight

156.12 g/mol

IUPAC Name

2-phosphonatosulfanylethylazanium

InChI

InChI=1S/C2H8NO3PS/c3-1-2-8-7(4,5)6/h1-3H2,(H2,4,5,6)/p-1

InChI Key

RZPNFYXFSHGGBE-UHFFFAOYSA-M

Canonical SMILES

C(CSP(=O)([O-])[O-])[NH3+]

Synonyms

eta Aminoethylthiophosphate, Sodium Salt
beta-Aminoethylthiophosphate, Sodium Salt
Cistafos
Cistaphos
Cystafos
Cystaphos
Phosphocysteamine
Salt beta-Aminoethylthiophosphate, Sodium
Sodium Salt beta-Aminoethylthiophosphate
WR 638
WR-638
WR638

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphorothioic acid, S-(2-aminoethyl) ester
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Phosphorothioic acid, S-(2-aminoethyl) ester
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Phosphorothioic acid, S-(2-aminoethyl) ester
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Phosphorothioic acid, S-(2-aminoethyl) ester
Reactant of Route 5
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Phosphorothioic acid, S-(2-aminoethyl) ester
Reactant of Route 6
Phosphorothioic acid, S-(2-aminoethyl) ester

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